
2-(2-Chlorothiophen-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorothiophen-3-yl)butanoic acid is an organic compound with the molecular formula C8H9ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorinated thiophene ring attached to a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorothiophen-3-yl)butanoic acid typically involves the chlorination of thiophene followed by a series of reactions to introduce the butanoic acid group. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a chlorinated thiophene derivative with a butanoic acid precursor under palladium-catalyzed conditions . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorothiophen-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorinated thiophene ring to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the thiophene ring.
Aplicaciones Científicas De Investigación
2-(2-Chlorothiophen-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(2-Chlorothiophen-3-yl)butanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromothiophen-3-yl)butanoic acid
- 2-(2-Iodothiophen-3-yl)butanoic acid
- 2-(2-Fluorothiophen-3-yl)butanoic acid
Uniqueness
2-(2-Chlorothiophen-3-yl)butanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with specific properties and functions.
Propiedades
Fórmula molecular |
C8H9ClO2S |
|---|---|
Peso molecular |
204.67 g/mol |
Nombre IUPAC |
2-(2-chlorothiophen-3-yl)butanoic acid |
InChI |
InChI=1S/C8H9ClO2S/c1-2-5(8(10)11)6-3-4-12-7(6)9/h3-5H,2H2,1H3,(H,10,11) |
Clave InChI |
OIRCEAVLIIQJEF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=C(SC=C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13064747.png)

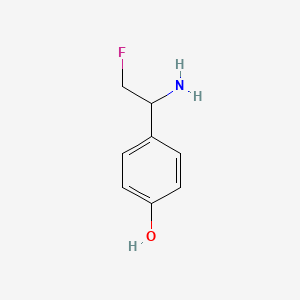
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B13064761.png)
![2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13064768.png)
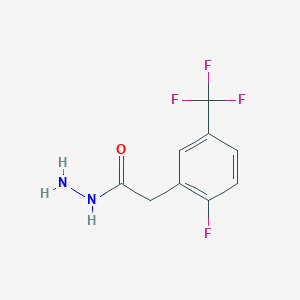
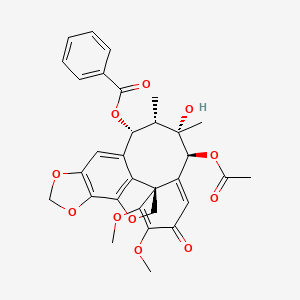
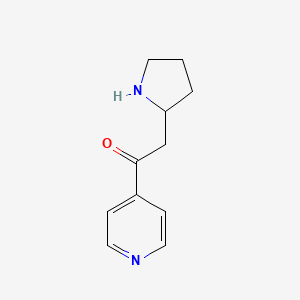
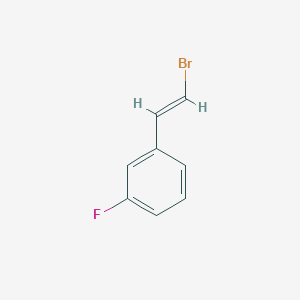
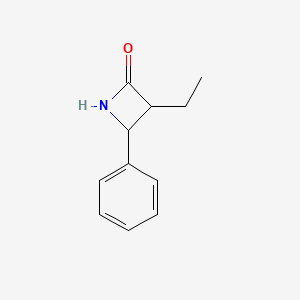
![1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13064792.png)
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminothiophene-2-carboxylate](/img/structure/B13064801.png)


